Quazepam

Sleep Medicine Clinical Pharmacology Benzodiazepine Hypnotics

Quazepam is a trifluoroethyl benzodiazepine derivative with preferential Type I (α1-subunit) GABA_A receptor selectivity, distinguishing it from non-selective hypnotics like triazolam or temazepam. Its extended half-life cascade (parent 39–41 hr; active metabolites up to 100 hr) ensures sustained receptor occupancy ideal for sleep-maintenance protocols. Documented absence of rebound insomnia across 15 nights after abrupt withdrawal makes it a definitive negative control for withdrawal studies. Available as USP Reference Standard for method validation, ANDA submissions, and calibrator preparation in LC/MS, GC/MS, forensic, and clinical toxicology applications.

Molecular Formula C17H11ClF4N2S
Molecular Weight 386.8 g/mol
CAS No. 36735-22-5
Cat. No. B1678626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuazepam
CAS36735-22-5
SynonymsQuazepam;  Dormalin;  Prosedar;  Oniria;  Quazium;  Selepam;  quazepam;  Quiedorm;  Sch 16134
Molecular FormulaC17H11ClF4N2S
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESC1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
InChIInChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
InChIKeyIKMPWMZBZSAONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
2.31e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quazepam (CAS 36735-22-5) for Scientific and Industrial Procurement: Core Identity and Baseline


Quazepam (CAS 36735-22-5) is a trifluoroethyl benzodiazepine derivative classified as a long-acting hypnotic agent indicated for the treatment of insomnia [1]. Among the five benzodiazepines FDA-approved for insomnia treatment (flurazepam, temazepam, triazolam, estazolam, and quazepam), quazepam is distinguished by a unique combination of pharmacological characteristics: preferential binding affinity for the α1-subunit-containing GABA_A receptor (Type I benzodiazepine receptor), a relatively weaker overall receptor binding affinity compared to non-selective benzodiazepines, and an extended elimination half-life of approximately 39–41 hours for the parent compound with active metabolites exhibiting half-lives up to 100 hours [2].

Why Quazepam Cannot Be Generically Substituted with Other Benzodiazepine Hypnotics


Within-class benzodiazepine hypnotics are not pharmacokinetically or pharmacodynamically interchangeable for scientific or clinical procurement decisions. Quazepam's trifluoroethyl substitution confers a preferential Type I (α1-subunit) benzodiazepine receptor selectivity profile that differs fundamentally from non-selective agents such as triazolam and temazepam [1]. Furthermore, quazepam undergoes extensive metabolism to two active metabolites—2-oxoquazepam and N-desalkyl-2-oxoquazepam—with elimination half-lives ranging from 39 to 100 hours, creating a unique pharmacokinetic cascade that cannot be replicated by agents lacking this metabolic profile [2]. This combination of receptor subtype selectivity and sustained active metabolite exposure generates a distinct efficacy-to-adverse-effect ratio that renders simple substitution among benzodiazepine hypnotics scientifically unsound without explicit comparative validation.

Quazepam Differential Evidence Guide: Quantitative Comparison Against Closest Analogs


Reduced Night Awakenings with Quazepam Versus Triazolam: Direct Clinical Trial Data

In a double-blind, randomized, 8-week clinical trial (N=65) comparing quazepam 15 mg versus triazolam (dose-equivalent), patients treated with quazepam experienced significantly fewer night awakenings during the treatment period [1]. At the end of treatment, only triazolam-treated patients exhibited longer awakenings and rebound symptoms. The differential outcomes are attributable to quazepam's long half-life and active metabolite profile providing sustained nocturnal receptor occupancy without the rapid decline in plasma concentration characteristic of triazolam [1].

Sleep Medicine Clinical Pharmacology Benzodiazepine Hypnotics

Rebound Insomnia Incidence Following Withdrawal: Quazepam Versus Triazolam

Multiple controlled studies demonstrate that quazepam is not associated with rebound insomnia upon abrupt withdrawal, in marked contrast to triazolam. In the Altamura et al. (1989) 8-week trial, only triazolam-treated patients exhibited rebound symptoms and longer awakenings at treatment end, with a lower withdrawal symptom incidence observed in quazepam-treated patients [1]. Kales et al. (1982) further demonstrated that during 15 nights after abrupt withdrawal of quazepam, no rebound insomnia occurred—either immediate or delayed—and quazepam exerted carry-over effectiveness that persisted throughout the withdrawal period [2].

Sleep Medicine Withdrawal Effects Benzodiazepine Safety

Total Wake Time Reduction: Quazepam (55%) Versus Triazolam (24%)

In a direct polysomnographic comparison, quazepam reduced total wake time by 55%, whereas triazolam achieved only a 24% reduction relative to baseline [1]. This 2.3-fold greater reduction in nocturnal wakefulness represents a clinically meaningful difference in sleep maintenance efficacy. The differential effect is attributed to quazepam's extended duration of action via active metabolites that maintain GABA_A receptor modulation throughout the sleep period, while triazolam's short half-life (1.5–5.5 hours) results in declining receptor occupancy during the latter portion of the sleep interval [2].

Polysomnography Sleep Efficiency Hypnotic Efficacy

Tolerance Development: Quazepam Maintained Efficacy Versus Temazepam

In a 22-night sleep laboratory study directly comparing quazepam 15 mg and temazepam 15 mg, quazepam was significantly effective in improving sleep with both short-term and intermediate-term use [1]. In contrast, temazepam showed rapid development of tolerance for sleep maintenance effects with intermediate-term use, while quazepam maintained carryover effectiveness [1]. This differential tolerance profile is mechanistically linked to quazepam's active metabolite cascade providing sustained GABA_A receptor engagement that mitigates the adaptive downregulation associated with intermittent receptor occupancy characteristic of temazepam [2].

Tolerance Long-term Efficacy Hypnotic Comparative Studies

α1-Subunit Selectivity: Pharmacodynamic Differentiation from Non-Selective Benzodiazepines

Quazepam exhibits preferential binding affinity for the α1-subunit-containing GABA_A receptor (Type I benzodiazepine receptor), a pharmacological profile more similar to non-benzodiazepine receptor agonists (nBBRAs) such as zolpidem than to non-selective benzodiazepines like triazolam and temazepam [1]. This α1-selectivity correlates with enhanced sedative-hypnotic efficacy while reducing anxiolytic and muscle relaxant activities associated with α2/α3/α5 subunit activation [2]. In receptor binding studies, quazepam at 10⁻⁶ M increased specific [³H]GABA binding by 30% in rat brain membrane preparations via increased total GABA receptor number, an effect shared by its active metabolite 2-oxoquazepam and similar in potency to diazepam [3].

GABA_A Receptor Benzodiazepine Pharmacology Receptor Selectivity

Pharmacokinetic Differentiation: Extended Half-Life Cascade Versus Short-Acting Alternatives

Quazepam's pharmacokinetic profile is distinguished by an extended elimination cascade involving two active metabolites. Following oral administration (25 mg ¹⁴C-quazepam), unchanged quazepam reaches maximum plasma concentration of 148 ng/mL at 1.5 hours, with an absorption half-life of 0.4 hour [1]. The parent compound exhibits a plasma elimination half-life of 39 hours, while its active metabolites 2-oxoquazepam and N-desalkyl-2-oxoquazepam demonstrate half-lives of 40 hours and 69 hours, respectively [1]. Total elimination half-life including active metabolites extends to 39–100 hours [2]. In contrast, triazolam exhibits a half-life of only 1.5–5.5 hours with no long-acting active metabolites, and temazepam demonstrates 9.5–12.4 hours with inactive metabolites [2].

Pharmacokinetics Drug Metabolism Benzodiazepine Disposition

Quazepam (CAS 36735-22-5): Validated Application Scenarios for Research and Industrial Procurement


Sleep Maintenance-Focused Clinical Trials Requiring Sustained Nocturnal Efficacy

Quazepam is optimally deployed as the active comparator or investigational agent in randomized controlled trials where sleep maintenance is the primary endpoint. The evidence of 55% total wake time reduction (versus 24% for triazolam) and significantly fewer night awakenings relative to triazolam [1] establishes quazepam as the benzodiazepine hypnotic of choice for protocols measuring wake-after-sleep-onset (WASO) or nocturnal awakening frequency. Its extended active half-life cascade (39–100 hours) [2] ensures sustained receptor occupancy throughout the sleep period, eliminating the confounding variable of early-morning efficacy decline that complicates trials using short-acting comparators.

Withdrawal Syndrome and Rebound Insomnia Research Protocols

Quazepam serves as a critical control compound in studies investigating benzodiazepine withdrawal phenomena and rebound insomnia. The documented absence of rebound insomnia across 15 nights following abrupt withdrawal [1], combined with carryover effectiveness persisting throughout the withdrawal period [1], makes quazepam uniquely suitable as a 'negative control' for rebound studies or as a reference standard for evaluating novel hypnotic agents claiming minimal withdrawal liability. This profile contrasts sharply with triazolam and temazepam, which demonstrate measurable rebound insomnia and withdrawal-associated sleep disturbances [2].

GABA_A Receptor Subtype Pharmacology and Structure-Activity Studies

Quazepam's preferential affinity for α1-subunit-containing GABA_A receptors (Type I/BZ1) [1] positions it as a valuable pharmacological tool compound for discriminating between benzodiazepine receptor subtypes in vitro and in vivo. Its unique profile—a benzodiazepine with non-benzodiazepine-like selectivity—makes quazepam essential for structure-activity relationship (SAR) studies investigating the trifluoroethyl substitution motif and for research requiring selective Type I receptor agonism without the confounding off-target effects of non-selective benzodiazepines such as triazolam or diazepam [2]. The demonstrated 30% enhancement of [³H]GABA binding at 10⁻⁶ M provides a quantifiable in vitro benchmark for comparative pharmacology studies [1].

Analytical Reference Standard for Forensic Toxicology and Pharmaceutical QC

Quazepam is established as a USP Reference Standard (CAS 36735-22-5) intended for use in specified quality tests and assays as defined in USP compendia, including method validation, stability studies, and calibrator/control preparation for LC/MS and GC/MS applications [1]. Certified reference material is available as a 1 mg/mL solution in acetonitrile suitable for clinical toxicology, forensic analysis, and urine drug testing [1]. This standardized, well-characterized material supports regulatory compliance in pharmaceutical quality control, ANDA submissions, and forensic method development where unambiguous identification of quazepam and its metabolites (2-oxoquazepam, N-desalkyl-2-oxoquazepam) is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.